

# Cross-platform comparison of dosimetry software for lutetate tezuvoide tetraxetan

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## Compound of Interest

Compound Name: *Lutetate tezuvoide tetraxetan*

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## Dosimetry Software for Lutetium-177 Vipivotide Tetraxetan: A Comparative Analysis

For researchers, scientists, and drug development professionals, the accurate calculation of absorbed radiation dose in radiopharmaceutical therapies is paramount for ensuring both safety and efficacy. This guide provides a cross-platform comparison of dosimetry software applicable to therapies utilizing Lutetium-177 ( $^{177}\text{Lu}$ ), with a focus on  $^{177}\text{Lu}$ -vipivotide tetraxetan (formerly known as  $^{177}\text{Lu}$ -PSMA-617), a targeted radioligand therapy for prostate cancer.

While direct comparative studies for **lutetate tezuvoide tetraxetan** are emerging, extensive research on other  $^{177}\text{Lu}$ -based therapies, such as  $^{177}\text{Lu}$ -DOTATATE for neuroendocrine tumors, offers valuable insights into the performance of various dosimetry software platforms. This comparison focuses on platforms frequently evaluated in the literature: PLANET® Dose (DOSIsoft), Dosimetry Toolkit® (GE Healthcare) in conjunction with OLINDA/EXM®, and the open-source Monte Carlo simulation toolkit GATE. These platforms represent a range of commercially available and research-oriented solutions for calculating patient-specific dosimetry.

## Quantitative Performance Comparison

The accuracy of dosimetry software is typically assessed by comparing key parameters such as organ mass estimation, time-integrated activity coefficients (TIACs), and the final calculated mean absorbed doses to organs at risk and tumors. The following tables summarize

quantitative data from studies comparing these software platforms in the context of  $^{177}\text{Lu}$  based therapies.

Parameter	PLANET® Dose vs. Dosimetry Toolkit®/OLINDA/EXM®	Key Findings	Citations
Organ Mass Estimation	The majority of organ mass estimates varied by less than 9.5% between platforms.	High concordance in organ mass determination, a foundational step for accurate dosimetry.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Time-Integrated Activity Coefficients (TIACs)	The highest variability was observed for the kidneys, with differences reaching up to 28.2%.	This variability can be a significant contributor to discrepancies in the final absorbed dose calculations.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Mean Absorbed Dose	Relative standard deviations were slightly higher than those for TIACs but remained of the same order of magnitude. A study comparing PLANET® Dose with Dosimetry Toolkit® found a mean difference of 2.2% in absorbed doses to organs at risk.	Despite variations in intermediate calculations, the final absorbed dose estimates are often in reasonable agreement when a similar processing approach is applied.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Concordance	An excellent Lin's concordance correlation coefficient of 0.99 was found between PLANET® Dose and the Dosimetry	Indicates a high level of agreement between the two software platforms in their dose calculations.	<a href="#">[5]</a>

Toolkit®/OLINDA/EXM

® approach.

Parameter	PLANET® Dose vs. GATE (Monte Carlo Simulation)	Key Findings	Citations
Mean Absorbed Dose (Biexponential Fitting)	Average relative differences were less than 11.1% for all organs studied (liver, spleen, and kidneys).	The results from the biexponential fitting method in PLANET® Dose show good agreement with the highly accurate GATE simulations.	[6]
Mean Absorbed Dose (Triexponential Fitting)	Higher relative differences were observed, with the right kidney showing a difference of up to 60.6%.	This suggests that with the typical four time-point imaging protocol, a tri-exponential fit may not be as reliable in PLANET® Dose compared to a biexponential fit.	[6]

## Experimental Protocols

The methodologies employed in the comparative studies are crucial for understanding the context of the presented data. The following outlines a typical experimental workflow for patient-specific dosimetry in  $^{177}\text{Lu}$  therapy.

### Patient Imaging and Data Acquisition:

- Administration of Radiopharmaceutical: Patients are administered with a precisely measured activity of the  $^{177}\text{Lu}$ -labeled agent (e.g., approximately 7.4 GBq of  $^{177}\text{Lu}$ -DOTATATE or  $^{177}\text{Lu}$ -vipivotide tetraxetan).[1][7]

- **SPECT/CT Imaging:** Serial single-photon emission computed tomography/computed tomography (SPECT/CT) images are acquired at multiple time points post-injection to measure the biodistribution of the radiopharmaceutical.[1][6] A common imaging schedule includes scans at 4, 24, 72, and 192 hours post-injection.[1][6]
- **Image Reconstruction:** The acquired SPECT images are reconstructed using software such as Dosimetry Toolkit® from Xeleris™ or HybridRecon-Oncology from HERMES.[1]

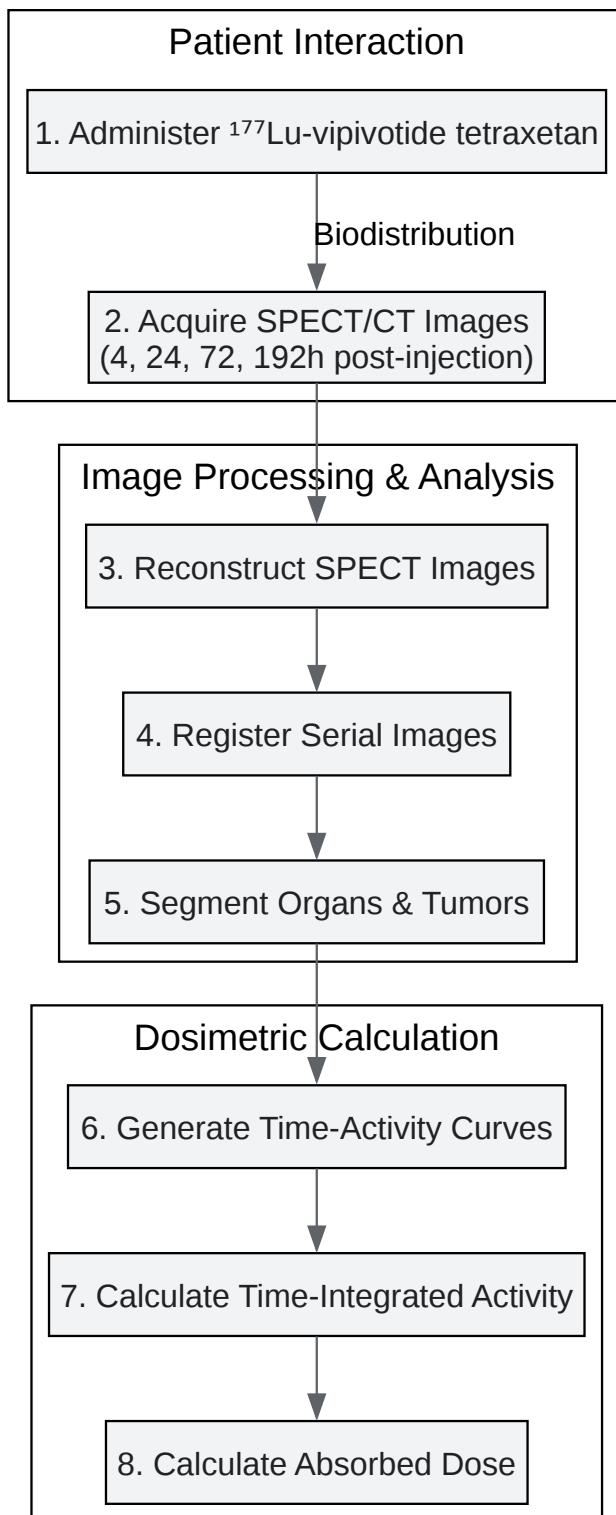
#### Dosimetry Calculation Workflow:

- **Image Registration:** The SPECT/CT images from all time points are co-registered to a reference scan (usually the first time point) to ensure accurate alignment of anatomical structures.
- **Organ and Tumor Segmentation:** Organs at risk (such as kidneys, liver, spleen) and tumor lesions are manually or semi-automatically segmented (contoured) on the CT or SPECT images.[6]
- **Time-Activity Curve (TAC) Generation:** The total activity within each segmented volume of interest is determined for each time point, and a time-activity curve is generated.
- **Time-Integrated Activity Coefficient (TIAC) Calculation:** The area under the time-activity curve is calculated to determine the total number of radioactive decays in each source region. This can be done using various fitting methods, such as mono-exponential, bi-exponential, or tri-exponential fits.[6]
- **Absorbed Dose Calculation:** The final mean absorbed dose to the target organs is calculated using different methods depending on the software:
  - **OLINDA/EXM®:** Utilizes pre-calculated S-values based on standardized phantom models, with mass correction for individual patients.[1][3]
  - **PLANET® Dose:** Can use a Local Deposition Method (LDM) or a Dose Voxel-Kernel convolution (DK) method for 3D voxel-level dosimetry.[5]
  - **GATE:** Performs Monte Carlo simulations to track individual particle transport and energy deposition in patient-specific geometries derived from CT images.[6]

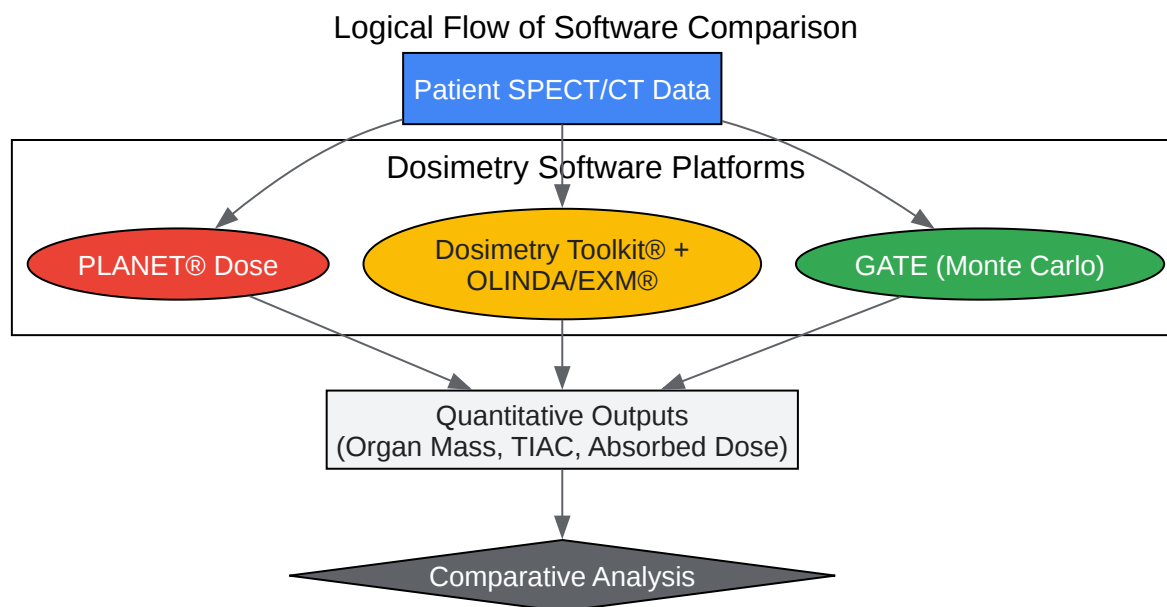
## Visualizing the Dosimetry Workflow

The following diagrams illustrate the key stages of the experimental and computational workflows for dosimetry assessment.

## Experimental Workflow for Dosimetry

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Caption: A flowchart of the patient-specific dosimetry process.



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Caption: A diagram illustrating the comparative analysis approach.

## Conclusion

The selection of dosimetry software is a critical decision in the clinical development and routine use of  $^{177}\text{Lu}$ -vipivotide tetraxetan. While different platforms may show variability in certain calculations, studies indicate that when a consistent methodology is applied, the final absorbed dose results are generally comparable.[1][3] Commercial platforms like PLANET® Dose and Dosimetry Toolkit® with OLINDA/EXM® offer streamlined workflows suitable for clinical environments.[4][5] For research purposes requiring the highest level of accuracy, Monte Carlo simulation toolkits such as GATE provide a powerful, albeit more computationally intensive, alternative.[6] The choice of software should be guided by the specific needs of the user, balancing factors such as workflow efficiency, desired accuracy, and the level of customization required. As personalized medicine advances, the role of accurate and reliable dosimetry will become increasingly vital in optimizing treatment with radiopharmaceuticals like  $^{177}\text{Lu}$ -vipivotide tetraxetan.



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